molecular formula C18H12N2O4 B504877 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide

Cat. No.: B504877
M. Wt: 320.3g/mol
InChI Key: OXFBYHHYNPLBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide typically involves the reaction of 2-aminophenol with an aldehyde to form the benzoxazole core. This is followed by further functionalization to introduce the furanamide moiety. One common method involves the use of a magnetic solid acid nanocatalyst for the benzoxazole synthesis, which provides high yields under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dimethylformamide or toluene .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzoxazole core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1,3-Benzoxazol-2-yl)-4-piperidinyl]-N-propylamine
  • 3-(1,3-Benzoxazol-2-yl)-N-(4-methylphenyl)-2-oxopropanamide
  • N-1,3-Benzoxazol-2-yl-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-L-alaninamide

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide is unique due to its specific combination of the benzoxazole and furanamide moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds .

Properties

Molecular Formula

C18H12N2O4

Molecular Weight

320.3g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C18H12N2O4/c21-14-8-7-11(19-17(22)16-6-3-9-23-16)10-12(14)18-20-13-4-1-2-5-15(13)24-18/h1-10,21H,(H,19,22)

InChI Key

OXFBYHHYNPLBGQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=CO4)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=CO4)O

Origin of Product

United States

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